Fadrozole

Descripción

Fadrozole is a nonsteroidal aromatase inhibitor this compound with potential antineoplastic activity. This compound specifically inhibits aromatase, blocking the aromatization of androstenedione and testosterone into estrone and estradiol, respectively, the final step in estrogen biosynthesis; the reduction in estrogen levels may inhibit growth in estrogen-dependent cancers. Aromatase, a member of the cytochrome P-450 superfamily, is found in many tissues; overexpression has been linked to the development of preneoplastic and neoplastic changes in breast tissue.

A selective aromatase inhibitor effective in the treatment of estrogen-dependent disease including breast cancer.

See also: Letrozole (related); Anastrozole (related).

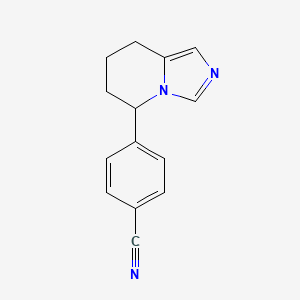

Structure

3D Structure

Propiedades

IUPAC Name |

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPFFLWZZBQMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102676-31-3 (mono-hydrochloride) | |

| Record name | Fadrozole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5034141 | |

| Record name | Fadrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-47-1 | |

| Record name | Fadrozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fadrozole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fadrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fadrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-5-yl}benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FADROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3988M64PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fadrozole's Mechanism of Action on Aromatase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadrozole is a potent and selective, non-steroidal competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis. By reversibly binding to the aromatase enzyme, this compound effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels. This mechanism of action underlies its therapeutic application in estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Estrogens play a crucial role in the development and progression of a significant proportion of breast cancers. Aromatase, a member of the cytochrome P-450 superfamily, catalyzes the aromatization of androstenedione and testosterone into estrone and estradiol, respectively.[1] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue.[2] Consequently, the inhibition of aromatase presents a targeted and effective therapeutic strategy for hormone-dependent breast cancer.

This compound (CGS 16949A) emerged as a second-generation non-steroidal aromatase inhibitor, demonstrating high potency and selectivity.[3][4] Its action is centered on competitive inhibition of the aromatase enzyme, thereby depriving estrogen-dependent tumors of their growth stimulus.[4][5]

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of the aromatase enzyme.[6] As a non-steroidal agent, it binds reversibly to the active site of the enzyme, competing with the natural androgen substrates.[7] This binding is tight but not irreversible.[8] The imidazole ring of this compound is thought to interact with the heme iron atom within the cytochrome P450 active site, thereby blocking the enzyme's catalytic activity.[9] This inhibition prevents the aromatization of the A-ring of androgens, the final and rate-limiting step in estrogen biosynthesis.[4] The sustained inhibition of aromatase by this compound leads to a significant and durable suppression of plasma and urinary estrogen levels.[10]

Signaling Pathway

The inhibition of aromatase by this compound has downstream effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis. By reducing circulating estrogen levels, this compound mitigates the negative feedback loop that estrogens exert on the hypothalamus and pituitary gland. This can lead to a compensatory increase in the secretion of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[11][12] In premenopausal women, this can stimulate ovarian follicle development. However, in postmenopausal women, where ovarian function has ceased, the primary effect is the reduction of peripherally synthesized estrogens.

References

- 1. Rapid Effects of the Aromatase Inhibitor this compound on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, this compound, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. magistralbr.caldic.com [magistralbr.caldic.com]

- 8. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sites of inhibition of steroidogenesis by activation of protein kinase-C in swine ovarian (granulosa) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The effect of letrozole overlapped with gonadotropin on IVF outcomes in women with DOR or aged over 40 years old with repeated cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Does higher starting dose of FSH stimulation with letrozole improve fertility preservation outcomes in women with breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]

Fadrozole: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Non-Steroidal Aromatase Inhibitor

Fadrozole is a potent and selective non-steroidal aromatase inhibitor that has been investigated for its therapeutic potential in estrogen-dependent diseases, particularly breast cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Concepts and Mechanism of Action

This compound functions as a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively)[1][2]. By binding to the heme group of the cytochrome P450 subunit of the aromatase enzyme, this compound blocks this conversion, leading to a significant reduction in circulating estrogen levels[2][3]. This deprivation of estrogen is the primary mechanism by which this compound exerts its anti-tumor effects in estrogen-receptor-positive (ER+) breast cancer.

The inhibition of aromatase by this compound is a reversible process[4]. Unlike steroidal inhibitors that bind irreversibly, non-steroidal inhibitors like this compound form a non-covalent bond with the enzyme[4].

Quantitative Efficacy Data

The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Aromatase by this compound

| Parameter | Value | Cell/Tissue System | Reference |

| IC50 | 6.4 nM | Human placental aromatase | [5] |

| IC50 | 4.5 nM | Not specified | [6] |

| IC50 | 30 nM | Not specified | [7] |

| Ki | 13.4 nmol/L | Estrone synthetic pathway | [8][9] |

| Ki | 23.7 nmol/L | Estradiol synthetic pathway | [8][9] |

Table 2: In Vivo Effects of this compound on Hormone Levels and Tumor Growth

| Species | Model | Dosage | Effect | Reference |

| Human (postmenopausal breast cancer patients) | Clinical Trial | 1 mg twice daily | Near maximal suppression of estrogens | [10] |

| Human (postmenopausal breast cancer patients) | Clinical Trial | 2 mg twice daily | >50% suppression of estradiol, >80% suppression of estrone | [11] |

| Rat | Androstenedione-induced uterine hypertrophy | 0.03 mg/kg (ED50) | Inhibition of uterine hypertrophy | [5] |

| Mouse | Androstenedione-stimulated mammary D2 cells | 0.5 mg/animal/day | 95% inhibition of tumor growth | [12] |

| Fathead Minnow | Reproductive Assay | 50 µg/L | Significant inhibition of brain aromatase activity | [13] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in inhibiting estrogen synthesis.

Caption: Experimental workflow for evaluating a novel aromatase inhibitor like this compound.

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol describes a radiometric assay to determine the in vitro potency of this compound in inhibiting aromatase activity using human placental microsomes.

Materials:

-

Human placental microsomes[5]

-

[1β-³H]-Androstenedione (substrate)

-

NADPH

-

This compound (or other test compounds)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Microsome Preparation: Prepare human placental microsomes by differential centrifugation of placental tissue obtained after term delivery[5]. Determine the protein concentration of the microsomal preparation.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, a known concentration of human placental microsomes, and NADPH.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in a logarithmic series) to the reaction tubes. Include a control group with no inhibitor.

-

Initiation of Reaction: Start the enzymatic reaction by adding [1β-³H]-Androstenedione to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.

-

Separation of ³H₂O: Add dextran-coated charcoal to the aqueous phase to adsorb the unreacted [1β-³H]-Androstenedione. Centrifuge to pellet the charcoal.

-

Quantification: Transfer an aliquot of the supernatant (containing the ³H₂O released during the aromatization reaction) to a scintillation vial with scintillation fluid.

-

Data Analysis: Measure the radioactivity using a scintillation counter. The amount of ³H₂O formed is proportional to the aromatase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition curve.

Cell Proliferation Assay (MTT Assay with MCF-7 Cells)

This protocol outlines the use of the MTT assay to assess the effect of this compound on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls (vehicle control, positive control with a known inhibitor).

-

Incubation: Incubate the cells for the desired period (e.g., 48, 72, or 96 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Study in Nude Mice

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a nude mouse xenograft model of human breast cancer.

Materials:

-

Female athymic nude mice (e.g., BALB/c nude)[10]

-

MCF-7 human breast cancer cells[10]

-

Matrigel

-

This compound

-

Vehicle for drug administration (e.g., saline, corn oil)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture MCF-7 cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject the MCF-7 cell suspension into the flank or mammary fat pad of the nude mice[10].

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage, subcutaneous injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring of Animal Health: Monitor the body weight and general health of the mice throughout the study.

-

Study Termination and Analysis: At the end of the study (e.g., after a specific number of weeks or when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors and weigh them.

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to determine the in vivo efficacy of the compound. Blood samples can also be collected for hormone level analysis.

Conclusion

This compound has demonstrated significant potential as a non-steroidal aromatase inhibitor. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on aromatase inhibitors and their application in estrogen-dependent cancers. Further research can build upon this foundation to explore the full therapeutic utility of this compound and similar compounds.

References

- 1. Human breast cancer xenograft mice [bio-protocol.org]

- 2. broadpharm.com [broadpharm.com]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. pure.psu.edu [pure.psu.edu]

- 5. epa.gov [epa.gov]

- 6. policycommons.net [policycommons.net]

- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 8. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. graphviz.org [graphviz.org]

- 13. [Clinical trial of this compound hydrochloride for postmenopausal patients with recurrent breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

Fadrozole: A Technical Guide to its Interaction with Cytochrome P450 Aromatase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadrozole is a potent, non-steroidal inhibitor of cytochrome P450 aromatase (CYP19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its effects on relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of oncology, endocrinology, and drug development.

Mechanism of Action

This compound exerts its inhibitory effect on aromatase, a member of the cytochrome P450 superfamily, by competitively binding to the enzyme's active site.[3] This binding interferes with the aromatization of androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone.[2] By blocking this crucial step in estrogen biosynthesis, this compound effectively reduces circulating estrogen levels, which is the basis for its therapeutic application in estrogen-receptor-positive breast cancer.[2][4]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against aromatase has been determined in various in vitro and in vivo systems. The following tables summarize key quantitative data.

| Parameter | Value | Species/System | Reference(s) |

| IC50 | 6.4 nM | Human Placental Aromatase | [5] |

| 30 nM | Not Specified | [6] | |

| 0.03 µM | Hamster Ovarian Slices (Estrogen Production) | [5] | |

| Ki | 13.4 nmol/L | In vivo (Postmenopausal Women, Estrone Synthesis) | [7][8] |

| 23.7 nmol/L | In vivo (Postmenopausal Women, Estradiol Synthesis) | [7][8] | |

| 0.17 nM | Human Placental Microsomes | [9] |

Table 1: Inhibitory Potency of this compound against Aromatase

| Enzyme | Inhibition Data | Species/System | Reference(s) |

| Progesterone Production | IC50: 120 µM | Hamster Ovarian Slices | [5] |

| CYP1A2 | Weak Inhibition (Anastrozole as surrogate) | Human Liver Microsomes | [10][11] |

| CYP2C9 | Weak Inhibition (Anastrozole as surrogate) | Human Liver Microsomes | [10][11] |

| CYP2D6 | No Significant Inhibition (Anastrozole as surrogate) | Human Liver Microsomes | [10][11] |

| CYP3A4 | Weak Inhibition (Anastrozole as surrogate) | Human Liver Microsomes | [10][11] |

Table 2: Selectivity Profile of this compound against other Steroidogenic Enzymes and Cytochrome P450 Isoforms. Note: Data on a broad human CYP panel for this compound is limited; data from the structurally similar aromatase inhibitor anastrozole is provided for context.

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Tritiated Water Release Assay)

This assay is a standard method for determining the inhibitory potential of compounds against aromatase.[1][5]

Principle: The assay measures the release of tritiated water ([³H]₂O) from a specifically labeled androgen substrate, [1β-³H]-androst-4-ene-3,17-dione, during its conversion to estrone.

Materials:

-

Human placental microsomes (source of aromatase)[1]

-

[1β-³H]-androst-4-ene-3,17-dione (substrate)

-

NADPH (cofactor)

-

This compound or other test compounds

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the substrate, [1β-³H]-androst-4-ene-3,17-dione, and NADPH.

-

Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding chloroform to extract the unmetabolized substrate and steroidal products.

-

Separate the aqueous phase (containing [³H]₂O) from the organic phase by centrifugation.

-

Treat the aqueous phase with dextran-coated charcoal to remove any remaining traces of radiolabeled steroids.

-

Measure the radioactivity in the aqueous phase using a liquid scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for the Tritiated Water Release Aromatase Inhibition Assay.

In Vivo Breast Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human breast cancer cells that are estrogen-receptor positive (e.g., MCF-7) are implanted into immunodeficient mice.[12][13] The growth of these tumors is dependent on estrogen, which can be supplied exogenously or, in more advanced models, produced by co-implanted aromatase-expressing cells.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

MCF-7 human breast cancer cells[12]

-

Matrigel

-

Estrogen pellets (for subcutaneous implantation)

-

This compound

-

Vehicle for drug administration (e.g., saline)

Procedure:

-

One week prior to cell injection, implant a slow-release estrogen pellet subcutaneously into the mice to support initial tumor growth.

-

Harvest MCF-7 cells from culture and resuspend them in a mixture of media and Matrigel.

-

Inject the cell suspension (e.g., 5 x 10⁶ cells) subcutaneously into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 1-10 mg/kg/day) or vehicle to the respective groups via an appropriate route (e.g., oral gavage or subcutaneous injection).[7][14]

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

Workflow for an In Vivo Breast Cancer Xenograft Study with this compound.

Signaling Pathways

This compound's primary effect is on the steroidogenesis pathway, specifically the final step of estrogen synthesis. This has downstream consequences on the Hypothalamic-Pituitary-Gonadal (HPG) axis due to the feedback mechanisms that regulate hormone production.

Steroidogenesis Pathway

The steroidogenesis pathway is a series of enzymatic reactions that convert cholesterol into various steroid hormones. This compound specifically targets aromatase, which catalyzes the conversion of androgens to estrogens.

Simplified Steroidogenesis Pathway Highlighting this compound's Target.

Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis is a critical regulatory system for reproductive function and steroid hormone production. Estrogens produced in the gonads exert negative feedback on the hypothalamus and pituitary gland, regulating the release of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH). By reducing estrogen levels, this compound disrupts this negative feedback loop, which can lead to an increase in LH and FSH secretion.

Effect of this compound on the Hypothalamic-Pituitary-Gonadal (HPG) Axis.

Conclusion

This compound is a well-characterized, potent, and selective non-steroidal inhibitor of cytochrome P450 aromatase. This guide has provided a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study. The provided diagrams illustrate its interaction with key signaling pathways. This information serves as a valuable resource for researchers and drug development professionals working with this compound and other aromatase inhibitors. Further research into the broader selectivity profile of this compound against a comprehensive panel of human cytochrome P450 enzymes would be beneficial for a more complete understanding of its potential for drug-drug interactions.

References

- 1. epa.gov [epa.gov]

- 2. policycommons.net [policycommons.net]

- 3. Aromatase inhibition by synthetic lactones and flavonoids in human placental microsomes and breast fibroblasts--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic effects of the aromatase inhibitor this compound hydrochloride in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of CYP450 Testing in the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase. | Semantic Scholar [semanticscholar.org]

- 11. Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. A study of this compound, a new aromatase inhibitor, in postmenopausal women with advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Fadrozole's Impact on Estrogen Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of fadrozole, a potent non-steroidal aromatase inhibitor, and its effects on the estrogen biosynthesis pathway. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction

This compound is a selective aromatase inhibitor that has been investigated primarily for its therapeutic potential in estrogen-dependent conditions, most notably breast cancer.[1] Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the final step in estrogen biosynthesis: the conversion of androgens to estrogens.[2] By competitively inhibiting aromatase, this compound effectively reduces the systemic and local production of estrogens, thereby impeding the growth of estrogen-receptor-positive tumors. This guide will explore the intricacies of this compound's interaction with the estrogen biosynthesis pathway, presenting key data and methodologies for its evaluation.

Mechanism of Action

This compound functions as a competitive inhibitor of the aromatase enzyme. It binds to the active site of the enzyme, preventing the binding of its natural androgen substrates, androstenedione and testosterone. This reversible binding blocks the aromatization process, leading to a significant reduction in the synthesis of estrone (E1) and estradiol (E2), respectively. The sustained inhibition of aromatase by this compound is achieved through tight binding to a site distinct from the steroid-binding site and does not involve a reactive process.

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell/Enzyme Source | Reference |

| IC50 | 6.4 nM | Human placental aromatase | [3] |

| Ki (Estrone synthesis) | 13.4 nmol/L | In vivo (postmenopausal women) | [4][5] |

| Ki (Estradiol synthesis) | 23.7 nmol/L | In vivo (postmenopausal women) | [4][5] |

Table 2: In Vivo Effects of this compound on Estrogen Levels in Postmenopausal Women

| Dosage | Duration | Estrogen Suppression | Reference |

| 0.5 mg twice daily | 3 months | Estrone: Significant reduction | [6] |

| 1.0 mg twice daily | 3 months | Estrone: Significant reduction | [6] |

| 2.0 mg twice daily | 3 months | Estrone: Significant reduction | [6] |

| 2.0 mg twice daily | Up to 973 days | Estradiol: >50% suppression from baseline | [7] |

| 2.0 mg twice daily | Up to 973 days | Estrone: >80% suppression from baseline | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the biological and experimental contexts of this compound's action is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the estrogen biosynthesis pathway, the point of this compound's inhibition, and a typical experimental workflow for evaluating aromatase inhibitors.

Caption: Estrogen biosynthesis pathway and this compound's point of inhibition.

Caption: General workflow for an in vitro aromatase inhibition assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol is based on methodologies commonly used for evaluating aromatase inhibitors.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on human placental aromatase.

Materials:

-

Human placental microsomes (source of aromatase)

-

This compound

-

[1β-³H]-Androstenedione (substrate)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Microsome Preparation: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing aromatase. The protein concentration of the microsomal preparation is determined using a standard protein assay.

-

Assay Setup: Reactions are prepared in glass tubes containing phosphate buffer, the NADPH regenerating system, and varying concentrations of this compound.

-

Incubation: The reaction is initiated by adding [1β-³H]-androstenedione and the microsomal preparation. The mixture is incubated at 37°C for a specified time (e.g., 20 minutes).

-

Reaction Termination and Extraction: The reaction is stopped by the addition of chloroform. The aqueous and organic phases are separated by centrifugation. The amount of ³H₂O released into the aqueous phase is proportional to the aromatase activity.

-

Quantification: An aliquot of the aqueous phase is mixed with dextran-coated charcoal to remove any remaining steroids. The radioactivity of the supernatant is measured by liquid scintillation counting.

-

Data Analysis: The percentage of aromatase inhibition is calculated for each this compound concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Plasma Estrogen Levels in Clinical Trials

This protocol outlines a highly sensitive radioimmunoassay (RIA) for the quantification of low levels of estrogens in plasma samples from postmenopausal women treated with this compound.[4]

Objective: To accurately measure plasma concentrations of estrone (E1) and estradiol (E2) in postmenopausal women undergoing this compound therapy.

Materials:

-

Plasma samples from patients

-

Tritiated E1 and E2 (for recovery determination)

-

Ether

-

Sephadex LH-20 columns for chromatography

-

Sulfatase (for E1S hydrolysis, if measured)

-

Highly specific antibodies against E1 and E2

-

¹²⁵I-labeled E2 tracer

-

Standard solutions of E1 and E2

-

Gamma counter

Procedure:

-

Sample Preparation and Extraction: Plasma samples are spiked with tritiated E1 and E2 to monitor procedural losses. Estrogens are extracted from the plasma using diethyl ether.

-

Chromatographic Separation: The extracted estrogens are separated by chromatography on Sephadex LH-20 columns to isolate E1 and E2 fractions.

-

Radioimmunoassay:

-

The purified E1 and E2 fractions are incubated with their respective specific antibodies and a known amount of ¹²⁵I-labeled E2 tracer.

-

The antibody-bound and free estrogens are separated (e.g., using a second antibody or charcoal).

-

The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

-

Quantification: The concentration of E1 and E2 in the samples is determined by comparing the results to a standard curve generated with known amounts of unlabeled E1 and E2. The final concentrations are corrected for procedural losses based on the recovery of the tritiated internal standards.

-

Validation: The assay's sensitivity, specificity, and intra- and inter-assay variability are determined to ensure the reliability of the results. For instance, a highly sensitive RIA can have detection limits as low as 1.14 pmol/L for E1 and 0.67 pmol/L for E2.[4]

Conclusion

This compound is a potent and selective non-steroidal aromatase inhibitor that effectively suppresses estrogen biosynthesis by competitively blocking the aromatase enzyme. The quantitative data presented in this guide demonstrate its significant in vitro and in vivo efficacy in reducing estrogen levels. The detailed experimental protocols provide a foundation for researchers to further investigate the pharmacological properties of this compound and other aromatase inhibitors. The visual representations of the estrogen biosynthesis pathway and experimental workflows offer a clear framework for understanding the context of this compound's mechanism of action and its evaluation. This comprehensive technical guide serves as a valuable resource for scientists and drug development professionals working in the field of endocrine-related cancer research and therapy.

References

- 1. Therapeutic effects of the aromatase inhibitor this compound hydrochloride in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacodynamic inhibition of estrogen synthesis by this compound, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An optimised, highly sensitive radioimmunoassay for the simultaneous measurement of estrone, estradiol and estrone sulfate in the ultra-low range in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. NEW EXPERIMENTAL MODELS FOR AROMATASE INHIBITOR RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

The Selective Inhibition of Aromatase by Fadrozole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadrozole is a potent and selective non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis. By competitively binding to the aromatase enzyme, this compound effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels.[1][2] This targeted mechanism of action has established this compound as a valuable tool in the study of estrogen-dependent processes and as a therapeutic agent in the treatment of hormone-receptor-positive breast cancer.[2] This technical guide provides an in-depth overview of the selective inhibition of aromatase by this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a competitive inhibitor of aromatase.[3] It binds reversibly to the active site of the enzyme, preventing the binding of the natural substrates, androstenedione and testosterone. This inhibition blocks the aromatization process, which is the conversion of these androgens into estrone and estradiol, respectively.[2] The reduction in estrogen synthesis is the primary mechanism through which this compound exerts its physiological effects.[2]

Steroidogenesis Signaling Pathway

The following diagram illustrates the steroidogenesis pathway and the specific point of inhibition by this compound.

Caption: Steroidogenesis pathway illustrating this compound's inhibition of aromatase.

Quantitative Data

The potency and selectivity of this compound have been characterized in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Inhibitory Activity of this compound against Aromatase

| System | Parameter | Value | Reference |

| Human Placental Aromatase | IC50 | 6.4 nM | [4] |

| Hamster Ovarian Slices (Estrogen Production) | IC50 | 0.03 µM | [4] |

| Estrone Synthetic Pathway (in vivo) | Ki | 13.4 nmol/L | [5][6] |

| Estradiol Synthetic Pathway (in vivo) | Ki | 23.7 nmol/L | [5][6] |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Selectivity Profile of this compound against Other Cytochrome P450 Enzymes

| Enzyme | Activity | Parameter | Value | Reference |

| Progesterone Production (Hamster Ovarian Slices) | Inhibition | IC50 | 120 µM | [4] |

Note: Data on the direct inhibition of a wider range of specific CYP enzymes by this compound is limited in the provided search results. The significant difference in IC50 for progesterone production compared to estrogen production suggests a high degree of selectivity for aromatase.

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Effect | Parameter | Value | Reference |

| Androstenedione-induced Uterine Hypertrophy | Inhibition | ED50 | 0.03 mg/kg | [4] |

ED50: Half maximal effective dose.

Table 4: Clinical Efficacy of this compound in Postmenopausal Women with Breast Cancer

| Dose | Parameter | Suppression from Baseline | Reference |

| 1 mg twice daily | Estrone | 82.4% | [7] |

| 2 mg twice daily | Estrone | 92.6% | [7] |

| 2 mg twice daily (long-term) | Estradiol | >50% | [8] |

| 2 mg twice daily (long-term) | Estrone | >80% | [8] |

Experimental Protocols

In Vitro Aromatase Inhibition Assay using Human Placental Microsomes

This protocol describes a common method for assessing the inhibitory potential of compounds like this compound on aromatase activity.[9][10][11]

Caption: Workflow for an in vitro aromatase inhibition assay.

-

Preparation of Human Placental Microsomes:

-

Obtain fresh human term placenta and keep on ice.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate buffer with sucrose and EDTA).

-

Perform differential centrifugation to isolate the microsomal fraction (endoplasmic reticulum), which is rich in aromatase.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., by Bradford assay).

-

-

Aromatase Activity Assay:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the microsomal preparation.

-

Add this compound or the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, [1β-³H]-androstenedione.

-

Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding a solvent like chloroform to extract the steroids.

-

Separate the aqueous phase containing the released ³H₂O from the organic phase containing the unreacted substrate. This can be achieved by charcoal-dextran treatment followed by centrifugation.

-

Measure the radioactivity in the aqueous phase using a liquid scintillation counter.

-

Calculate the rate of aromatase activity and the percentage of inhibition by the test compound compared to a vehicle control.

-

In Vivo Animal Model for Aromatase Inhibition

Animal models are crucial for evaluating the in vivo efficacy and physiological effects of aromatase inhibitors.[12][13][14][15]

-

Animal Model Selection:

-

Acclimatization:

-

Acclimate animals to the housing conditions for a specified period before the experiment begins.

-

-

Grouping and Dosing:

-

Randomly assign animals to different treatment groups, including a vehicle control group and several dose groups of this compound.

-

Administer this compound via a relevant route (e.g., oral gavage, intraperitoneal injection, or in-water exposure for aquatic models).

-

-

Endpoint Measurement:

-

At the end of the study period, collect blood and tissue samples.

-

Measure plasma levels of estrogens (estradiol, estrone) and androgens (testosterone) using methods like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

-

In some studies, assess physiological endpoints related to estrogen action, such as uterine weight in females or changes in reproductive organs.[4]

-

For mechanistic studies, aromatase activity in specific tissues (e.g., ovary, brain) can be measured ex vivo using the in vitro assay described above.

-

-

Data Analysis:

-

Statistically analyze the data to determine the dose-dependent effects of this compound on the measured endpoints.

-

Conclusion

This compound is a highly effective and selective inhibitor of aromatase, demonstrating potent activity in both preclinical and clinical settings. Its well-characterized mechanism of action and significant impact on estrogen biosynthesis make it an indispensable tool for research in endocrinology, oncology, and toxicology. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working with this important compound.

References

- 1. Endocrine changes with the aromatase inhibitor this compound hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound monohydrochloride used for? [synapse.patsnap.com]

- 3. Rapid Effects of the Aromatase Inhibitor this compound on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The pharmacodynamic inhibition of estrogen synthesis by this compound, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of long term this compound hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. policycommons.net [policycommons.net]

- 12. researchgate.net [researchgate.net]

- 13. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]

- 14. mdpi.com [mdpi.com]

- 15. ichor.bio [ichor.bio]

Fadrozole: A Technical Guide for In Vivo Steroidogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadrozole (hydrochloride), a potent and selective non-steroidal aromatase inhibitor, has emerged as a critical tool for the in vivo investigation of steroidogenesis.[1] By competitively inhibiting the cytochrome P450 aromatase enzyme (CYP19), this compound effectively blocks the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone).[1][2] This specific mechanism of action allows researchers to probe the intricate roles of estrogens in a variety of physiological and pathophysiological processes, including reproductive endocrinology, neurobiology, and oncology. This technical guide provides a comprehensive overview of this compound's use in in vivo steroidogenesis studies, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action

This compound is a competitive inhibitor of aromatase.[2] Its inhibitory action leads to a significant reduction in circulating estrogen levels, which in turn can modulate the hypothalamic-pituitary-gonadal (HPG) axis. The decrease in estrogen can disrupt the negative feedback loop on the hypothalamus and pituitary gland, potentially leading to an increase in the secretion of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]

Pharmacokinetics

This compound is rapidly absorbed after oral administration.[4] In postmenopausal women, peak plasma concentrations are typically reached within 1 to 2 hours.[4] The average half-life is approximately 10.5 hours, with an oral clearance of about 621 mL/min.[4] Pharmacokinetic studies have shown that its kinetics are dose-proportional within the therapeutic range.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters as reported in in vivo studies across different species.

Table 1: Pharmacokinetic Parameters of this compound in Postmenopausal Women

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [4] |

| Average Half-life (t1/2) | 10.5 hours | [4] |

| Oral Clearance | 621 mL/min | [4] |

| Inhibitory Constant (Ki) for Estrone Synthesis | 3.0 ng/mL (13.4 nmol/L) | [4][6] |

| Inhibitory Constant (Ki) for Estradiol Synthesis | 5.3 ng/mL (23.7 nmol/L) | [4][6] |

Table 2: Effects of this compound on Hormone Levels and Aromatase Activity in Various Species

| Species | Dose/Concentration | Duration | Effect | Reference |

| Postmenopausal Women | 0.5 - 2.0 mg twice daily | 3 months | Significant decrease in serum estradiol, estrone, and estrone sulphate. Dose-dependent suppression of estrone. | [7] |

| Postmenopausal Women | 0.3 - 8 mg twice daily | 2 weeks | Suppression of estrone and estradiol biosynthesis. | [4] |

| Female Fathead Minnows | 5 µg/L | 6 hours | Significant reduction in ex vivo 17β-estradiol (E2) production. | [8][9] |

| Female Fathead Minnows | 50 µg/L | 2 hours | Significant reduction in ex vivo E2 production. | [8][9] |

| Female Fathead Minnows | 5 and 50 µg/L | 4 hours | Significant reduction in plasma E2 concentrations. | [8][9] |

| Female Fathead Minnows | 50 µg/L | 21 days | Significant inhibition of brain aromatase activity. | [2] |

| Male Rats | 0.25 mg/kg/day | 6 days | Brain aromatase activity reduced by over 96%. | [10] |

| Female Coho Salmon | 0.1, 1.0, and 10.0 mg/kg (intraperitoneal injection) | 3 - 6 hours | Significant drop in plasma 17β-estradiol levels. | [11] |

| Female Sprague-Dawley Rats | 2 mg/kg daily (p.o.) | Not specified | Significant reduction in plasma sex hormone levels. | [12] |

| Zebra Finches | Not specified | Not specified | 75% to 100% inhibition of aromatase activity in vivo and in vitro. | [13] |

| Chicken Embryos (Female) | Injection on day 13 of incubation | 2 days | Significantly lower estradiol levels compared to controls. | [3] |

Table 3: Effects of this compound on Reproductive Endpoints

| Species | Dose/Concentration | Duration | Effect | Reference |

| Fathead Minnows | 2 - 50 µg/L | 21 days | Concentration-dependent reduction in fecundity. | [2] |

| Male Rats | 0.25 mg/kg/day | 2 weeks | 77% reduction in ejaculations compared to controls. | [10] |

| Male Rats | 0.25 mg/kg/day | 4 weeks | 48% reduction in intromissions compared to controls. | [10] |

| Female Coho Salmon | 10 mg/kg (intraperitoneal injection) | 10 days | 67% of fish ovulated compared to 0% in the 0.1 mg/kg group. | [11] |

Experimental Protocols

Protocol 1: Evaluation of this compound on Steroid Production in Female Fathead Minnows (Pimephales promelas)

This protocol is based on the methodology described in studies investigating the rapid effects of this compound on fish steroidogenesis.[8][9]

1. Animal Model and Acclimation:

-

Adult female fathead minnows are used.

-

Fish are acclimated to laboratory conditions in filtered, UV-sterilized water.

2. This compound Exposure:

-

Solvent-free stock solutions of this compound are prepared in the experimental water.

-

Fish are exposed to nominal concentrations of 0 (control), 5, or 50 µg/L of this compound in a static or flow-through system.

-

Exposure durations can range from 0.5 to 24 hours to assess time-course effects.[8][9]

3. Sample Collection:

-

At predetermined time points, fish are euthanized.

-

Blood is collected for plasma steroid analysis.

-

Ovaries are dissected for ex vivo steroid production assays and gene expression analysis.

4. Ex Vivo Ovarian Steroid Production Assay:

-

Ovarian tissue is incubated in a culture medium.

-

The concentrations of 17β-estradiol (E2) and testosterone (T) released into the medium are measured to determine the rate of steroid production.

5. Plasma Steroid Analysis:

-

Plasma concentrations of E2 are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

6. Gene Expression Analysis:

-

RNA is extracted from ovarian tissue.

-

Quantitative real-time polymerase chain reaction (qPCR) is used to measure the expression of genes involved in steroidogenesis, such as cyp19a1a (aromatase), star (steroidogenic acute regulatory protein), cyp11a (cytochrome P450 side-chain cleavage), cyp17 (cytochrome P450 17 alpha-hydroxylase/17,20 lyase), and fshr (follicle-stimulating hormone receptor).[8][9]

Protocol 2: Assessment of this compound's Effect on Brain Aromatase Activity and Sexual Behavior in Male Rats

This protocol is adapted from studies examining the central effects of this compound.[10]

1. Animal Model and Surgical Procedures:

-

Adult male Sprague-Dawley rats are used.

-

Animals are castrated to remove endogenous testosterone production.

-

Silastic implants containing testosterone are subcutaneously implanted to provide a constant level of substrate for aromatization.

2. This compound Administration:

-

This compound is delivered continuously via osmotic minipumps at doses such as 0.25 mg/kg/day or 2.5 mg/kg/day.[10] Control animals receive a vehicle-filled minipump.

3. Brain Aromatase Activity Assay:

-

After a specified treatment period (e.g., 6 days), animals are euthanized.

-

Brain regions of interest (e.g., hypothalamus, amygdala) are dissected.

-

Aromatase activity is measured using a tritiated water release assay, which quantifies the conversion of a radiolabeled androgen substrate to estrogen.

4. Sexual Behavior Testing:

-

In a separate cohort of animals, male sexual behavior is assessed weekly.

-

Rats are paired with receptive females, and parameters such as intromissions and ejaculations are recorded.

5. Hormone Analysis:

-

To confirm the inhibition of aromatization, nuclear concentrations of radiolabeled testosterone, dihydrotestosterone, and estradiol can be measured in brain tissue following an intravenous bolus of radiolabeled testosterone.[10]

Visualizations

Signaling Pathway of Steroidogenesis and this compound Inhibition

Caption: this compound inhibits the aromatase-mediated conversion of androgens to estrogens.

Experimental Workflow for In Vivo this compound Studies in Fish

References

- 1. What is this compound monohydrochloride used for? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. "Examining the effects of this compound, an aromatase inhibitor, on testost" by Abby E. Joseph [digitalcommons.bucknell.edu]

- 4. The pharmacodynamic inhibition of estrogen synthesis by this compound, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose proportionality and population characteristics of oral this compound hydrochloride, an aromatase inhibitor, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Endocrine changes with the aromatase inhibitor this compound hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Effects of the Aromatase Inhibitor this compound on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid effects of the aromatase inhibitor this compound on steroid production and gene expression in the ovary of female fathead minnows (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the nonsteroidal aromatase inhibitor, this compound, on sexual behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the aromatase inhibitor this compound on plasma sex steroid secretion and ovulation rate in female coho salmon, Oncorhynchus kisutch, close to final maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiproliferative effect of the new aromatase inhibitor this compound on pre- and postmenopausal models of rat mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

The Discovery and Development of Fadrozole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadrozole (trade name Afema) is a potent and selective non-steroidal inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[1] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine-related research.

Introduction

Estrogen-dependent conditions, particularly certain types of breast cancer, have long been a significant focus of therapeutic development.[1] The enzyme aromatase, a member of the cytochrome P-450 superfamily, catalyzes the conversion of androgens to estrogens and has been identified as a key target for intervention.[2] this compound emerged from research efforts to develop potent and selective aromatase inhibitors that could effectively suppress estrogen production and thereby inhibit the growth of estrogen-dependent tumors.[3] As a second-generation non-steroidal aromatase inhibitor, this compound demonstrated superiority over the first-generation inhibitor aminoglutethimide in terms of potency and selectivity.[3]

Mechanism of Action

This compound is a competitive inhibitor of aromatase.[4] It binds to the aromatase enzyme, blocking the conversion of androstenedione and testosterone into estrone and estradiol, respectively.[2][5] This inhibition of the final step in estrogen biosynthesis leads to a reduction in circulating estrogen levels, which in turn suppresses the growth of estrogen-dependent cancer cells.[2] Studies have shown that this compound binds tightly to aromatase at a site distinct from the steroid-binding site and that its inhibitory action does not involve a reactive process.[4]

Signaling Pathway

This compound's primary effect is on the steroidogenesis pathway, specifically the inhibition of aromatase (CYP19A1). This action reduces the conversion of androgens to estrogens, thereby impacting downstream estrogen-receptor-mediated signaling.

Caption: this compound's mechanism of action via inhibition of aromatase in the steroidogenesis pathway.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of this compound from various preclinical and clinical studies.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Species/System | Value | Reference |

| IC50 (Aromatase Inhibition) | Not specified | 6.4 nM | [6] |

| IC50 (Estrogen Production) | Hamster ovarian slices | 0.03 µM | [6] |

| IC50 (Progesterone Production) | Hamster ovarian slices | 120 µM | [6] |

| ED50 (Uterine Hypertrophy Inhibition) | Immature female rats | 0.03 mg/kg (oral) | [6] |

| Ki (Estrone Synthesis Pathway) | Postmenopausal women | 3.0 ng/mL (13.4 nmol/L) | [7][8] |

| Ki (Estradiol Synthesis Pathway) | Postmenopausal women | 5.3 ng/mL (23.7 nmol/L) | [7][8] |

Table 2: Pharmacokinetic Properties of this compound in Postmenopausal Women

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration | 1-2 hours | [7][8] |

| Half-life | 10.5 hours | [7][8] |

| Oral Clearance | 621 mL/min | [7][8] |

Table 3: Clinical Trial Results of this compound in Advanced Breast Cancer

| Study | Dosage | Objective Response Rate | Median Duration of Response | Median Time to Treatment Failure | Reference |

| Raats et al. (1992) | 1 mg/day or 4 mg/day | 23% (10% CR, 13% PR) | Not specified | 4.4 months | [9] |

| Bonnefoi et al. | 0.5, 1.0, or 2.0 mg b.i.d. | 17% | 36 weeks | 12.7 weeks | [10] |

| Falkson et al. | 1 or 4 mg/day | 23% (10% CR, 13% PR) | Not specified | 4.1 months | [11] |

CR: Complete Response, PR: Partial Response

Experimental Protocols

Human Placental Microsomal Aromatase Assay (Tritiated Water Release Method)

This assay is a common in vitro method to determine the inhibitory potential of compounds on aromatase activity.

Objective: To quantify the inhibition of aromatase activity by this compound in a human placental microsome preparation.

Principle: Aromatase converts [1β-³H]-androstenedione to estrone, releasing a tritium atom that forms ³H₂O. The amount of ³H₂O produced is directly proportional to aromatase activity and can be quantified by liquid scintillation counting after separation from the radiolabeled substrate.

Materials:

-

Human placental microsomes

-

[1β-³H]-androstenedione

-

NADPH

-

This compound (or other test compounds)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Liquid scintillation cocktail

-

Scintillation vials

-

Incubator/water bath (37°C)

-

Centrifuge

-

Liquid scintillation counter

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, human placental microsomes, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Start the reaction by adding a solution of [1β-³H]-androstenedione and NADPH.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.

-

Separation of ³H₂O: Vortex the mixture and centrifuge to separate the aqueous and organic phases.

-

Removal of Residual Substrate: Add dextran-coated charcoal to the aqueous phase to adsorb any remaining unmetabolized [1β-³H]-androstenedione.

-

Quantification: Transfer an aliquot of the aqueous phase containing ³H₂O to a scintillation vial with liquid scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each this compound concentration compared to a control without the inhibitor. Determine the IC50 value.

Caption: Experimental workflow for the tritiated water release aromatase assay.

Clinical Trial Methodology for Advanced Breast Cancer

Objective: To evaluate the efficacy and safety of this compound in postmenopausal women with advanced breast cancer.

Study Design: Randomized, multicenter, double-blind clinical trial.[10]

Patient Population: Postmenopausal women with a confirmed diagnosis of advanced or recurrent estrogen receptor-positive or unknown breast cancer, who have experienced treatment failure with tamoxifen.[9][10]

Treatment Arms:

-

This compound administered orally at varying doses (e.g., 1 mg/day, 4 mg/day, or 0.5, 1.0, 2.0 mg twice daily).[9][10]

-

Control group (if applicable, e.g., another endocrine therapy).

Endpoints:

Assessments:

-

Tumor Response: Assessed at baseline and at regular intervals (e.g., every 12 weeks) using standard imaging techniques (e.g., CT, MRI).

-

Safety: Monitored through regular clinical evaluations, laboratory tests (hematology, clinical chemistry), and recording of all adverse events.

-

Endocrine Effects: Blood samples collected at baseline and throughout the study to measure levels of estrone, estradiol, and other relevant hormones.

Statistical Analysis:

-

Response rates compared between treatment arms using appropriate statistical tests (e.g., Chi-square test).

-

Time-to-event endpoints (duration of response, time to treatment failure, overall survival) analyzed using Kaplan-Meier methods and log-rank tests.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a multi-step process. A common route starts with 4-(3-hydroxypropyl)-1H-imidazole, which undergoes a series of reactions including protection, condensation with 4-cyanobenzyl bromide, chlorination, and final cyclization to yield the this compound core structure.

Structure-activity relationship studies have been crucial in the development of this compound and subsequent aromatase inhibitors. These studies have shown that the cyanophenyl group is a key feature for potent inhibitory activity, as it is thought to mimic the steroid backbone of the natural substrate, androstenedione. The imidazole ring is also essential for coordinating with the heme iron of the cytochrome P450 enzyme.

Caption: Logical workflow of structure-activity relationship (SAR) studies for this compound.

Conclusion

This compound represents a significant milestone in the development of targeted therapies for estrogen-dependent breast cancer. Its potent and selective inhibition of aromatase provides an effective means of reducing estrogen levels, thereby controlling tumor growth. The extensive preclinical and clinical research summarized in this guide highlights the rigorous process of its development and validation. While newer generation aromatase inhibitors have since been developed, the study of this compound continues to provide valuable insights for researchers in the fields of oncology, endocrinology, and drug discovery.

References

- 1. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride, this compound monohydrochloride, CGS-16949A, Afema, Arensin-药物合成数据库 [drugfuture.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. A study of this compound, a new aromatase inhibitor, in postmenopausal women with advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic effects of the aromatase inhibitor this compound hydrochloride in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Effects of the Aromatase Inhibitor this compound on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships and binding model of novel aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. "Examining the effects of this compound, an aromatase inhibitor, on testost" by Abby E. Joseph [digitalcommons.bucknell.edu]

- 11. policycommons.net [policycommons.net]

Methodological & Application

Fadrozole Dosage for In Vivo Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of fadrozole dosage and administration for in vivo rodent studies. The information is intended to guide researchers in designing experiments to investigate the effects of this potent non-steroidal aromatase inhibitor.

This compound hydrochloride is a selective inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis. By blocking the conversion of androgens to estrogens, this compound effectively reduces circulating estrogen levels, making it a valuable tool for studying estrogen-dependent processes and diseases in various rodent models.

Data Presentation: this compound Dosage in Rodent Studies

The following tables summarize reported dosages of this compound used in various in vivo rodent studies. It is crucial to note that the optimal dose can vary depending on the specific research question, rodent strain, and experimental model.

Table 1: this compound Dosage in Rat Models

| Application | Rat Strain | Dosage | Administration Route | Key Findings |

| Mammary Tumor Inhibition | Sprague-Dawley | 0.5 mg/kg/day, p.o. | Oral Gavage | More effective than 14 mg/kg once every 7 days in reducing tumor growth.[1] |

| Mammary Tumor Inhibition | Sprague-Dawley | 2 mg/kg/day, p.o. | Oral Gavage | Resulted in the most significant reductions in tumor diameter, tumor number, and plasma sex hormone levels.[1] |

| Post-menopausal Mammary Tumor Model | Sprague-Dawley | 0.25 mg/kg, twice daily, p.o. | Oral Gavage | Counteracted androstenedione-induced tumor volume retention in ovariectomized rats.[1] |

| Reproductive Function Study | Sprague-Dawley | 1.2 mg/kg/day and 6 mg/kg/day, p.o. | Oral Gavage | Caused a profound decrease in the number of estrous cycles, which were reestablished after a recovery period. No long-term adverse effects on reproductive function were detected.[2] |

| Behavioral Study | Sprague-Dawley | 0.25 mg/kg/day and 2.5 mg/kg/day | Subcutaneous Osmotic Minipumps | Reduced brain aromatase activity by over 96% at the 0.25 mg/kg dose and suppressed male sexual behavior.[3] |

| Implantation Delay | Sprague-Dawley | 300 µ g/day | Continuous Subcutaneous Infusion (Mini-osmotic pump) | Delayed the initiation of implantation by 1-2 days without affecting embryonic viability.[4] |

| Spontaneous Tumor Prevention | Sprague-Dawley | Not specified | Not specified | Prevents the development of both benign and malignant spontaneous mammary neoplasms.[5] |

Table 2: this compound Dosage in Mouse Models

| Application | Mouse Strain | Dosage | Administration Route | Key Findings |

| Suppression of 17β-estradiol | Not specified | Not specified | Not specified | Suppressed the production of 17β-estradiol.[6][7] |

| Parasite Burden Reduction | Not specified | Not specified | Not specified | Resulted in a 70% reduction in parasite burden, associated with recovery of the specific cellular immune response.[6][7] |

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

This protocol describes the preparation and administration of this compound via oral gavage, a common method for precise oral dosing in rodents.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose, or corn oil)

-

Mortar and pestle (if starting with solid this compound)

-

Magnetic stirrer and stir bar

-

Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)

-

Syringes

-

Animal scale

Procedure:

-

Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the experimental group and the desired dosage (e.g., mg/kg).

-

Solution Preparation:

-

If using a pre-formulated solution, dilute it to the desired concentration with the appropriate vehicle.

-

If starting with a solid, finely grind the required amount of this compound using a mortar and pestle.

-

Suspend or dissolve the powdered this compound in the chosen vehicle. For aqueous vehicles, a suspending agent like 0.5% carboxymethyl cellulose may be necessary. For lipophilic vehicles, corn oil can be used. Use a magnetic stirrer to ensure a homogenous suspension/solution. A common vehicle formulation for this compound is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

-

Animal Handling and Dosing:

-

Weigh the rat to determine the precise volume of the this compound solution to be administered.

-

Gently restrain the rat, holding it in an upright position.

-

Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

-

Insert the gavage needle gently into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube.

-

Caution: If any resistance is met, or if the animal shows signs of respiratory distress (e.g., coughing, cyanosis), immediately withdraw the needle and allow the animal to recover before attempting again. Do not force the needle.

-

Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound solution.

-

Gently remove the gavage needle.

-

Monitor the animal for a few minutes post-administration to ensure there are no adverse reactions.

-

Protocol 2: Subcutaneous Administration of this compound via Osmotic Minipumps in Rats

This protocol outlines the surgical implantation of osmotic minipumps for continuous, long-term delivery of this compound.

Materials:

-

This compound hydrochloride